molecular formula C5H10ClN3 B3107089 3-Propyl-1H-1,2,4-triazole hydrochloride CAS No. 1609401-01-5

3-Propyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B3107089
CAS No.: 1609401-01-5
M. Wt: 147.60
InChI Key: IHBLZFXCRQUDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylhydrazine with formamide, followed by cyclization to form the triazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-Propyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar chemical properties but different biological activities.

    3-Mercapto-1,2,4-triazole: Known for its antiproliferative effects and used in medicinal chemistry.

    1,2,3-Triazole: Another triazole derivative with distinct chemical and biological properties.

Uniqueness

3-Propyl-1H-1,2,4-triazole hydrochloride is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other triazole derivatives may not be as effective .

Biological Activity

3-Propyl-1H-1,2,4-triazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. This structural feature is significant as it contributes to the compound's biological properties. The presence of a propyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit various enzymes such as carbonic anhydrase and fungal cytochrome P450 enzymes. This inhibition disrupts vital metabolic processes in pathogens.
  • Modulation of Immune Responses : Some studies indicate that triazoles can modulate cytokine release in immune cells, thereby influencing inflammatory responses. For instance, compounds similar to 3-propyl-1H-1,2,4-triazole have demonstrated the ability to reduce TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound exhibits comparable antibacterial properties to established antibiotics like ampicillin .

Anti-inflammatory Activity

Research has highlighted the compound's anti-inflammatory potential. In studies involving PBMC cultures stimulated with lipopolysaccharides (LPS), this compound significantly inhibited TNF-α production by up to 60% at certain concentrations . This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Antiparasitic Activity
A study explored the antiparasitic potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally related to this compound demonstrated selective cytotoxicity towards T. cruzi amastigotes in infected cell lines . This highlights the possible use of triazoles in treating parasitic infections.

Case Study 2: Cancer Therapeutics
Another investigation assessed the cytotoxic effects of triazole derivatives on cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced antiproliferative activity against various cancer types . While specific data on this compound was not detailed in this study, it suggests a broader potential for triazoles in oncology.

Properties

IUPAC Name

5-propyl-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLZFXCRQUDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-60-6
Record name 3-Propyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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